molecular formula C20H21ClN6O2 B2861298 N~4~-(3-chloro-4-methoxyphenyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide CAS No. 1251669-77-8

N~4~-(3-chloro-4-methoxyphenyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide

Cat. No. B2861298
CAS RN: 1251669-77-8
M. Wt: 412.88
InChI Key: LOIHIZMWMSQWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(3-chloro-4-methoxyphenyl)-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C20H21ClN6O2 and its molecular weight is 412.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Novel heterocyclic compounds derived from certain carboxamides, similar in structure to the specified chemical, have been synthesized, showing promising anti-inflammatory and analgesic activities. These compounds were identified as potent cyclooxygenase inhibitors, with some displaying significant selectivity for COX-2 inhibition, analgesic, and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial and Anticancer Activities

  • Compounds synthesized from similar structures have been screened for their antimicrobial activity, displaying variable effectiveness against bacterial and fungal strains. This indicates a potential for the development of new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
  • Other derivatives have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer treatment (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).

Chemical Modification for Enhanced Activity

  • Chemical modification of related compounds, aimed at improving pharmacological profiles, has led to the discovery of analogs with improved analgesic activity and better tolerability. Such modifications enrich the structural diversity of urea-based TRPV1 antagonists (Cunbin Nie, Qifei Li, Y. Qiao, et al., 2020).

Imaging Applications

  • Some compounds structurally related to the specified chemical have been explored for their potential as radiotracers for medical imaging, particularly in studying specific receptors in the brain using positron emission tomography (PET) (S. Mundwiler, M. Kündig, K. Ortner, R. Alberto, 2004).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O2/c1-29-17-6-5-14(9-15(17)21)25-20(28)16-11-27(13-24-16)19-10-18(22-12-23-19)26-7-3-2-4-8-26/h5-6,9-13H,2-4,7-8H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIHIZMWMSQWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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